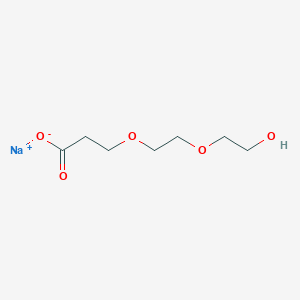

Hydroxy-PEG2-acid sodium salt

Description

Evolution of PEG Chemistry for Precision Research Applications

The journey of PEG chemistry from its early applications to its current state of sophistication reflects a continuous drive for precision and control at the molecular level. Initially, polydisperse mixtures of PEG were used, which consist of a range of polymer chain lengths and have an average molecular weight. broadpharm.combiochempeg.com However, the demand for greater uniformity in research and pharmaceutical applications led to the development of monodisperse or discrete PEG (dPEG®) linkers. broadpharm.com These molecules have a precisely defined number of ethylene (B1197577) glycol units, resulting in a specific, uniform molecular weight. broadpharm.com This evolution has been critical in creating highly defined bioconjugates with predictable and reproducible properties.

Fundamental Principles of Bifunctional and Heterobifunctional PEG Linkers in Chemical Systems

Bifunctional PEG linkers possess reactive functional groups at both ends of the polymer chain. nofamerica.com These can be classified as either homobifunctional, containing two identical reactive groups, or heterobifunctional, which feature two different reactive groups. chempep.com This distinction is crucial for their application. Homobifunctional linkers are typically used for crosslinking similar molecules, while heterobifunctional linkers, such as Hydroxy-PEG2-acid sodium salt, offer the ability to selectively conjugate two different molecular entities in a controlled, stepwise manner. cd-bioparticles.nethuatengsci.com This "orthogonal" reactivity is a cornerstone of modern bioconjugation, enabling the precise assembly of complex molecular architectures like antibody-drug conjugates (ADCs). nanosoftpolymers.comjenkemusa.com

Significance of Defined PEG Architectures, including PEG2, in Molecular Design and Linker Chemistry

The architecture of a PEG linker—its length, branching, and the nature of its functional groups—profoundly influences the properties of the final conjugate. nih.govresearchgate.net Shorter PEG chains, such as the PEG2 unit in this compound, are particularly valuable in applications where a compact and well-defined spacer is required. The defined length of the PEG2 linker provides precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or optimizing the efficacy of a therapeutic agent. broadpharm.com The presence of a hydroxyl group and a carboxylic acid group (in its stable sodium salt form) on this compound provides two distinct points for chemical modification, making it a versatile building block in the synthesis of complex molecules. broadpharm.comlookchem.com

The Profile of this compound

This compound is a heterobifunctional PEG linker characterized by a short, discrete chain of two ethylene glycol units. broadpharm.com One terminus of the molecule features a hydroxyl (-OH) group, while the other end is a carboxylic acid group stabilized as a sodium salt (-COONa). broadpharm.comchemicalbook.com This specific structure imparts a unique set of properties that are highly advantageous in various chemical and biological applications.

The sodium salt form is crucial for the compound's stability, preventing the intramolecular reaction between the hydroxyl and carboxylic acid groups that could lead to polymerization. broadpharm.comchemicalbook.com The terminal carboxylic acid can be readily activated to react with primary amine groups, forming a stable amide bond. broadpharm.comcd-bioparticles.net Simultaneously, the hydroxyl group offers a site for further derivatization or conjugation with other molecules. broadpharm.comlookchem.com The hydrophilic nature of the PEG spacer enhances the water solubility of the molecules it is conjugated to. broadpharm.comcd-bioparticles.net

| Property | Value | Source |

| Chemical Formula | C7H13NaO5 | broadpharm.com |

| Molecular Weight | 200.2 g/mol | broadpharm.com |

| CAS Number | 1334286-77-9 | broadpharm.com |

| Purity | ≥95% | broadpharm.com |

| Solubility | Water, DMSO, DMF | broadpharm.comchemicalbook.com |

| Storage | -20°C | broadpharm.comcreative-biolabs.com |

Synthesis and Functionalization

The synthesis of this compound involves a multi-step process that ensures the precise placement of the hydroxyl and carboxylic acid functionalities. A common synthetic route involves the protection of one end of a diethylene glycol molecule, followed by the modification of the other end to introduce the carboxylic acid moiety. The final step involves deprotection and conversion to the sodium salt to ensure stability.

The true utility of this compound lies in its capacity for further functionalization. The terminal carboxylic acid is a versatile handle for conjugation. In the presence of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), it readily forms stable amide bonds with primary amines found in proteins, peptides, and other biomolecules. broadpharm.comlookchem.com The hydroxyl group, on the other hand, can be modified in numerous ways. It can be oxidized to an aldehyde for reaction with hydrazides or amines, or it can be converted to other reactive functional groups, providing a secondary point of attachment for other molecules or for immobilization onto a solid support. broadpharm.com

Applications in Bioconjugation and Materials Science

The unique heterobifunctional nature of this compound makes it a valuable tool in the field of bioconjugation. Its ability to link different molecules with high specificity is particularly advantageous in the construction of antibody-drug conjugates (ADCs). In this context, the linker can be used to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.

Furthermore, this PEG linker is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.com The defined length and flexibility of the PEG2 linker are critical for optimizing the spatial orientation of the two ligands in the PROTAC, which is essential for its efficacy. medchemexpress.com

In materials science, this compound is employed in surface modification and the development of hydrogels. biochempeg.comlookchem.com By attaching this linker to a surface, the hydroxyl groups can be used to create a hydrophilic and biocompatible coating that reduces non-specific protein adsorption, a crucial feature for medical implants and diagnostic devices. acs.org In hydrogel formation, the bifunctional nature of the linker allows for its incorporation into a polymer network, contributing to the hydrogel's structural integrity and providing sites for the attachment of bioactive molecules. biochempeg.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H13NaO5 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

sodium;3-[2-(2-hydroxyethoxy)ethoxy]propanoate |

InChI |

InChI=1S/C7H14O5.Na/c8-2-4-12-6-5-11-3-1-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

CNCSGGCNBNZAAY-UHFFFAOYSA-M |

Canonical SMILES |

C(COCCOCCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Strategies of Hydroxy Peg2 Acid Sodium Salt

Carboxylic Acid Moiety Reactivity in Bioconjugation and Synthetic Transformations

The terminal carboxylic acid is a versatile functional handle for covalently attaching the linker to amine-containing molecules, a cornerstone of many bioconjugation strategies. lookchem.combroadpharm.com

The most prevalent application of the carboxyl group is its reaction with primary amines to form a highly stable amide bond. broadpharm.comcd-bioparticles.netlookchem.com This reaction is not spontaneous and requires the use of a coupling agent or activator to convert the carboxylic acid into a more reactive intermediate. broadpharm.com Commonly employed carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), are highly efficient for this purpose. broadpharm.comlookchem.comaxispharm.com

The general mechanism involves the activation of the carboxyl group by the coupling reagent, followed by nucleophilic attack from a primary amine, leading to the formation of the amide linkage and release of a soluble urea (B33335) byproduct (in the case of EDC). This method is fundamental for attaching the PEG linker to proteins, peptides, and other biomolecules with available amine groups (e.g., the ε-amino group of lysine (B10760008) residues). lookchem.comacs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Activator Class |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide (B86325) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide |

This table provides examples of common coupling reagents used to facilitate the reaction between the carboxylic acid of Hydroxy-PEG2-acid and amine-containing molecules.

For more controlled or two-step conjugation strategies, the carboxylic acid can be converted into an activated ester. broadpharm.com These esters are more susceptible to nucleophilic attack by amines than the original carboxylic acid but are generally more stable than the intermediates formed in situ with reagents like EDC. google.com A widely used activated ester is the N-hydroxysuccinimide (NHS) ester. broadpharm.comacs.org

The synthesis of the NHS ester is typically achieved by reacting the PEG acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like DCC or EDC. google.com The resulting NHS-activated PEG linker can be purified and stored, and later reacted with an amine-containing molecule under mild basic conditions to form the desired amide bond. acs.orggoogle.com This approach is particularly useful for commercial reagent preparation and for applications requiring precise stoichiometric control. smolecule.com

Hydroxyl Moiety Reactivity and Subsequent Derivatization

The terminal hydroxyl group provides a second, distinct site for chemical modification, which can be derivatized before or after the reaction of the carboxylic acid, depending on the desired synthetic strategy. broadpharm.combroadpharm.comaxispharm.com

The hydroxyl group can undergo esterification by reacting with a carboxylic acid, often under acidic conditions or using coupling agents, to form an ester linkage. smolecule.com The direct esterification of PEGs with fatty acids is a common industrial process. atamanchemicals.com This reaction can be used to attach a variety of molecular payloads or building blocks to the hydroxyl terminus of the linker.

Etherification, the formation of an ether linkage (C-O-C), provides a more stable connection than an ester bond, which can be susceptible to hydrolysis. acs.org This can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

A key strategy for expanding the utility of the hydroxyl group is its conversion into other, more reactive functionalities. axispharm.com

Tosylates: The hydroxyl group can be readily converted into a p-toluenesulfonate (tosylate, OTs) ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.comwikipedia.org This transformation converts the poor leaving group (–OH) into an excellent leaving group (–OTs), facilitating nucleophilic substitution reactions (SN2). masterorganicchemistry.comchemscene.com The resulting tosylated PEG can then be reacted with a wide range of nucleophiles, such as amines, thiols, or azides. chemscene.com A similar conversion can be achieved using methanesulfonyl chloride (MsCl) to create a mesylate, another excellent leaving group. nih.govmasterorganicchemistry.com

Azides: The hydroxyl group can be converted to an azide (B81097) (–N₃), a key functional group for "click chemistry". chemscene.comnih.gov A common method involves a two-step process: first, the alcohol is activated by conversion to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide. nih.gov The resulting azido-PEG linker is ready to participate in highly efficient and specific cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govtcichemicals.com

Alkynes: Alternatively, the hydroxyl group can serve as a starting point for introducing a terminal alkyne functionality, the other partner in click chemistry. This synthesis is often more complex. One approach involves reacting the hydroxyl end with a molecule already containing an alkyne, such as coupling it with an alkyne-containing carboxylic acid. nih.gov Anionic ring-opening polymerization of ethylene (B1197577) oxide can also be initiated with an alkyne-containing species to produce α-alkyne-ω-hydroxyl PEG. nih.gov

Table 2: Functional Group Transformations of the Hydroxyl Moiety

| Reagent(s) | Resulting Functional Group | Primary Use |

|---|---|---|

| Tosyl chloride (TsCl), base | Tosylate (–OTs) | Excellent leaving group for SN2 reactions |

| 1. Mesyl chloride (MsCl), base2. Sodium azide (NaN₃) | Azide (–N₃) | Bioorthogonal "click" chemistry |

This table summarizes key transformations of the hydroxyl group to install versatile functionalities for further conjugation.

Orthogonal Reactivity Exploitation for Complex Molecular Assembly

The power of a heterobifunctional linker like Hydroxy-PEG2-acid sodium salt lies in the "orthogonal" nature of its two terminal groups. chempep.com Orthogonal reactivity means that one functional group can be reacted selectively in the presence of the other without interference. nih.gov For example, the carboxylic acid can be coupled with an amine using EDC chemistry under conditions that leave the hydroxyl group untouched. smolecule.com

Subsequently, the hydroxyl group can be modified in a separate reaction step. nih.gov It could be converted to a tosylate for reaction with a thiol, or to an azide for a click reaction with an alkyne-modified molecule. nih.govbiochempeg.com This chemoselective, step-wise approach allows for the precise and controlled assembly of complex conjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where three or more distinct components must be linked together in a specific arrangement. chemicalbook.comsmolecule.commedchemexpress.com The ability to perform sequential conjugations with high specificity is crucial for building well-defined, multi-component systems for advanced therapeutic and diagnostic applications. nih.gov

Chemical Stability Considerations of the Sodium Salt Form in Aqueous and Organic Media

The chemical stability of this compound is a critical parameter for its storage, handling, and application in various chemical and biological systems. The presence of a terminal hydroxyl group, a carboxylate salt, and ether linkages within the polyethylene (B3416737) glycol (PEG) backbone dictates its stability profile in different chemical environments. The sodium salt form is notably more stable for storage and shipping compared to its free acid counterpart. caymanchem.combroadpharm.com The free acid, 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid, is susceptible to intramolecular esterification, leading to oligomerization and polymerization, which compromises its purity and utility. caymanchem.combroadpharm.com

In general, polyethylene glycols are considered relatively stable compounds under normal conditions, with limited chemical and physical changes. mdpi.com However, their stability can be influenced by several factors, including temperature, pH, the presence of oxygen, and light. hamptonresearch.comhamptonresearch.com

Stability in Aqueous Media

The aging of aqueous PEG solutions can be accelerated by exposure to elevated temperatures, light, and atmospheric oxygen. hamptonresearch.comhamptonresearch.com This degradation process can lead to the formation of impurities such as aldehydes and peroxides, resulting in a decrease in the pH of the solution and an increase in its ionic strength. hamptonresearch.comhamptonresearch.com Studies on general PEG solutions have demonstrated that storage conditions are crucial for maintaining chemical integrity.

The following table, based on findings from studies on various polyethylene glycols, summarizes the impact of storage conditions on the stability of aqueous PEG solutions, which is indicative of the expected behavior for this compound.

Table 1: Influence of Storage Conditions on the Stability of Aqueous PEG Solutions

| Storage Condition | Relative Stability | Observed Effects |

|---|---|---|

| Frozen (-20°C) | Most Stable | Minimal changes in pH and conductivity over extended periods. hamptonresearch.comhamptonresearch.com |

| Refrigerated (4°C) | Stable | More stable than room temperature; aging is slowed. hamptonresearch.comhamptonresearch.com |

| Room Temperature (in dark, Argon purged) | Moderately Stable | Purging with inert gas minimizes oxidation. hamptonresearch.comhamptonresearch.com |

The pH of the aqueous medium is another critical factor. While the carboxylate sodium salt is stable, extreme pH conditions can potentially affect the molecule. In strongly acidic solutions, the carboxylate will be protonated to the less stable carboxylic acid. Furthermore, research on related PEG derivatives containing ester linkages, such as PEG-diacrylate (PEGDA), has shown that the degradation rate is pH-dependent. In one study, PEGDA nanoparticles demonstrated increased degradation rates at lower pH values, a phenomenon attributed to the autocatalytic effect of carboxylic acid groups generated from ester hydrolysis. nih.gov While this compound contains stable ether linkages rather than more labile ester bonds, the general principle of pH influencing the stability of functional groups is relevant. ekb.eg For short-chain PEG ether carboxylates, the molecule behaves as an anionic surfactant in alkaline conditions and more like a nonionic surfactant in acidic environments. researchgate.net

The following table illustrates the conceptual pH-dependent stability based on the behavior of related PEG functional groups.

Stability in Organic Media

This compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). caymanchem.com In these anhydrous aprotic solvents, the compound generally exhibits good stability, as hydrolysis is precluded. The stability in these media is primarily governed by the inherent thermal stability of the compound and its compatibility with the specific solvent. The ether linkages that form the backbone of the molecule are chemically robust and not prone to degradation in common organic solvents under standard conditions. However, the presence of strong acids, bases, or potent oxidizing/reducing agents in the organic medium could lead to degradation. For long-term storage, solutions are typically stored at low temperatures (-20°C) to minimize any potential degradation pathways. medchemexpress.com

Applications in Advanced Bioconjugation and Chemical Biology Research

Utilization as a Molecular Linker and Spacer in Diverse Research Constructs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the proteasome. medchemexpress.comchemscene.com The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.

Hydroxy-PEG2-acid sodium salt is utilized as a PEG-based linker in the synthesis of PROTACs. chemicalbook.commedchemexpress.com Its carboxylic acid can be coupled to an amine-containing E3 ligase ligand, while the hydroxyl group can be modified to react with the target-binding moiety. The PEG spacer provides the necessary flexibility and length to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com

Table 1: Key Features of this compound in PROTAC Synthesis

| Feature | Description | Reference |

| Bifunctionality | Possesses a terminal carboxylic acid and a hydroxyl group for sequential conjugation. | broadpharm.com |

| PEG Spacer | The two-unit polyethylene (B3416737) glycol chain offers flexibility and hydrophilicity. | broadpharm.comcd-bioparticles.net |

| Solubility Enhancement | Improves the aqueous solubility of the final PROTAC molecule. | broadpharm.com |

| Tunable Length | Part of a family of PEG linkers with varying lengths, allowing for optimization of the PROTAC linker. | broadpharm.com |

The ability to attach probes to peptides and proteins is essential for studying their function and localization. This compound facilitates this by providing a means to covalently link various reporter molecules, such as fluorescent dyes or biotin, to these biomolecules.

The carboxylic acid of the linker can be activated, for example with EDC and NHS, to react with primary amines on the surface of proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. broadpharm.comthermofisher.com The hydroxyl group can then be used to attach the desired probe. This strategy allows for the creation of customized biological probes for a wide range of applications, including immunoassays and cellular imaging. axispharm.com

The modification of nucleic acids and oligonucleotides is crucial for the development of molecular biology tools for diagnostics and therapeutics. This compound can be used to introduce functional groups onto synthetic oligonucleotides.

For instance, the linker can be incorporated during solid-phase oligonucleotide synthesis. The carboxylic acid can be coupled to a modified solid support or an amino-modified nucleotide. The hydroxyl group at the other end of the PEG linker is then available for post-synthetic conjugation of labels or other molecules. researchgate.net This approach enables the site-specific functionalization of oligonucleotides for applications such as gene silencing and detection. nih.gov

Integration into Advanced Polymeric and Nanoscale Research Systems

The properties of this compound also lend themselves to the development of more complex systems, such as nanoparticles and hydrogels, for biomedical research.

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles. nih.gov this compound can be used to functionalize the surface of nanoparticles.

The carboxylic acid can be used to anchor the linker to the nanoparticle surface, for example, by forming an amide bond with amine groups on the nanoparticle. The exposed hydroxyl groups on the nanoparticle surface can then be used for the attachment of targeting ligands or imaging agents. nih.gov This approach allows for the creation of multifunctional nanoparticles for targeted drug delivery and diagnostic imaging. issuu.com

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them attractive scaffolds for tissue engineering. nih.govrsc.org PEG-based hydrogels are popular due to their biocompatibility and tunable properties. researchgate.net

This compound can be used as a component in the formation of these hydrogels. The bifunctional nature of the molecule allows it to act as a crosslinker, connecting different polymer chains to form the hydrogel network. axispharm.com For example, the carboxylic acid and hydroxyl groups can be reacted with complementary functional groups on other polymer chains. scispace.com The incorporation of this linker can influence the mechanical properties and degradation rate of the resulting hydrogel, making it a valuable tool for designing scaffolds for specific tissue engineering applications. researchgate.netnih.gov

Surface Modification of Materials for Biosensor Development and Cell-Material Interface Investigations

The ability to tailor the surface properties of materials is crucial for the development of advanced biosensors and for studying the complex interactions between cells and synthetic materials. This compound plays a pivotal role in this area by enabling the controlled immobilization of biomolecules onto a variety of surfaces. lookchem.com

The carboxylic acid terminus of the molecule can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to form stable amide bonds with amine groups present on a material's surface. cd-bioparticles.netsci-hub.se This creates a hydrophilic PEG linker extending from the surface. The terminal hydroxyl group is then available for further modification, allowing for the attachment of specific biorecognition elements such as antibodies, enzymes, or nucleic acids. medkoo.comcd-bioparticles.net This strategy has been employed to enhance the sensitivity and specificity of electrochemical biosensors. sci-hub.semdpi.com The PEG spacer helps to reduce non-specific protein adsorption, a common challenge in biosensor development, thereby improving the signal-to-noise ratio. lookchem.comacs.org

In cell-material interface investigations, modifying surfaces with this compound can influence cell behavior. nih.gov The hydrophilicity and biocompatibility of the PEG linker can create a more favorable environment for cell attachment and growth. mdpi.com Furthermore, the terminal hydroxyl group can be used to conjugate specific ligands that interact with cell surface receptors, allowing researchers to probe cellular responses to defined chemical cues. nih.gov

Modulation of Ligand-Receptor Interactions and Cellular Uptake Mechanisms via Linker Engineering

The length and chemical nature of the linker connecting a ligand to a nanoparticle or a drug molecule can significantly impact its interaction with cellular receptors and subsequent uptake. researchgate.net this compound, with its defined short PEG chain, serves as a valuable component in studies aimed at understanding and optimizing these interactions.

The terminal functional groups of this compound allow for the precise attachment of a wide range of ligands, from small molecules to large proteins. nih.govaxispharm.com This versatility enables the construction of diverse libraries of conjugates to screen for optimal ligand presentation and cellular uptake. rsc.orgresearchgate.net Understanding how linker composition modulates these processes is critical for the rational design of targeted drug delivery systems and therapeutic agents with enhanced efficacy. physiology.orgnih.govpnas.orgnih.gov

Contribution to Click Chemistry and Bioorthogonal Ligation Strategies for Molecular Labeling and Assembly

"Click chemistry" and other bioorthogonal ligation reactions have revolutionized the way scientists label and assemble biomolecules in complex biological environments. biosynth.com These reactions are characterized by their high specificity, efficiency, and biocompatibility. This compound can be readily modified to incorporate functional groups that participate in these powerful ligation strategies.

The terminal hydroxyl group can be converted to an azide (B81097) or an alkyne, two of the most common functionalities used in click chemistry. axispharm.com This allows for the straightforward incorporation of the PEG linker into larger constructs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com Similarly, the carboxylic acid can be coupled to molecules already containing these bioorthogonal handles. lookchem.comcd-bioparticles.net

This adaptability makes this compound a valuable tool for a variety of applications, including:

Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking. biosynth.com

PROTAC Synthesis: As a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. chemicalbook.commedchemexpress.com

Molecular Assembly: Building complex, multi-component systems for applications in diagnostics and nanotechnology. lookchem.comnih.gov

The ability to participate in bioorthogonal ligation reactions expands the utility of this compound, enabling researchers to construct precisely defined bioconjugates for a wide range of advanced research applications. thermofisher.comgoogle.com

Theoretical and Computational Studies in Peg Linker Design and System Interactions

Molecular Modeling of PEG-Conjugate Conformations and Flexibility

All-atom MD simulations are frequently employed to study the intrinsic properties of PEG linkers. oup.com These simulations can statistically map the conformational distribution of a linker by calculating the distances between its ends over time. oup.com Studies have shown that even short PEG linkers rarely adopt a fully extended state, which is energetically unstable. oup.com Instead, they exist in a dynamic equilibrium between more compact, folded structures and transiently extended forms. nih.govoup.com This inherent flexibility is a key feature of PEG linkers. For a short linker like the PEG2 unit, simulations can predict its hydrodynamic volume and how it modulates the surface properties of the molecule it is attached to. nih.gov

| Parameter | Description | Computational Method | Significance for Hydroxy-PEG2-acid sodium salt |

|---|---|---|---|

| End-to-End Distance | Measures the distance between the hydroxyl and acid termini of the linker to assess its extension. | Molecular Dynamics (MD) Simulations | Reveals a high probability of folded or compact conformations over a fully extended state. oup.com |

| Radius of Gyration (Rg) | Indicates the overall compactness of the PEG chain. | MD Simulations | Quantifies the linker's contribution to the conjugate's hydrodynamic size. cnr.it |

| Conformational States | Identifies distinct, stable or semi-stable 3D arrangements of the linker. | MD Simulations, Cluster Analysis | Demonstrates that the linker exists as an ensemble of conformations, influencing its interaction profile. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the conjugate exposed to solvent. | MD Simulations | Predicts how the linker may shield the attached molecule from its environment, affecting solubility and aggregation. koreascience.kr |

Computational Analysis of Reaction Thermodynamics and Kinetics for Functionalization Pathways

Computational chemistry offers powerful tools for analyzing the chemical reactions used to attach this compound to other molecules. The linker's terminal carboxylic acid group is designed for conjugation, typically with primary amines on a target molecule to form a stable amide bond. Quantum chemical calculations and kinetic modeling can be used to explore the thermodynamic and kinetic properties of these functionalization pathways. oup.comnih.gov

Thermodynamic analysis can predict the feasibility of a proposed conjugation reaction by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, providing a theoretical basis for selecting appropriate activation reagents and reaction conditions. For the carboxylic acid moiety, this often involves an initial activation step, for instance, to form an N-hydroxysuccinimide (NHS) ester, before reaction with an amine. tandfonline.com Computational models can assess the stability of such activated intermediates.

Kinetic modeling provides a quantitative understanding of reaction rates. nih.gov By simulating the reaction mechanism, researchers can determine the energy barriers (activation energies) for each step. This information is crucial for optimizing reaction times, temperatures, and catalyst choices to maximize yield and minimize side products. For a bifunctional linker like this compound, kinetic models can help predict the chemoselectivity of the reaction, ensuring the carboxylic acid reacts preferentially without affecting the terminal hydroxyl group. Such in silico studies serve as a valuable decision-making tool, guiding the experimental development of conjugation protocols and potentially reducing the need for extensive empirical screening. nih.gov

| Parameter | Description | Computational Method | Relevance to Functionalization |

|---|---|---|---|

| Reaction Enthalpy (ΔH) | The heat absorbed or released during the conjugation reaction. | Quantum Mechanics (QM) Calculations | Indicates whether the reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work; determines spontaneity. | QM Calculations | Predicts the thermodynamic favorability of the amide bond formation. oup.com |

| Activation Energy (Ea) | The minimum energy required to initiate the conjugation reaction. | QM Calculations, Transition State Theory | Helps in determining the reaction rate and optimizing conditions like temperature. |

| Rate Constant (k) | A coefficient that quantifies the rate of a chemical reaction. | Kinetic Modeling based on MD or QM | Allows for the prediction of reaction times and development of efficient protocols. nih.govpnas.org |

Structure-Activity Relationship (SAR) Investigations for Optimized Linker Properties in Research Systems

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the performance of bioconjugates, and the linker is a critical component in these investigations. nih.gov The length, flexibility, and chemical nature of the linker can profoundly impact the potency, selectivity, and physicochemical properties of the final molecule, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). nih.govresearchgate.net

In SAR studies, this compound would represent a short, flexible, hydrophilic linker. Its properties would be systematically compared against other linkers, such as those with longer PEG chains (e.g., PEG4, PEG8), more rigid backbones (e.g., piperazine-containing), or different functional groups. researchgate.netresearchgate.net For example, in the context of PROTACs, the linker's length is crucial for enabling the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. nih.gov A linker that is too short may cause steric clashes, while one that is too long may not bring the proteins into sufficient proximity for effective ubiquitination. nih.gov Computational studies have shown that even a small change, such as moving from a short PEG linker to a slightly longer one, can shift the degradation selectivity between different target proteins. nih.gov

| Linker Property | Variable | Impact on Activity (General SAR Findings) | Role of this compound |

|---|---|---|---|

| Length | Short (e.g., PEG2) vs. Long (e.g., PEG8, PEG12) | Crucial for optimal distance in bifunctional molecules (e.g., PROTACs). Affects ternary complex stability and target selectivity. nih.gov | Serves as a baseline short, flexible linker to probe distance requirements. nih.gov |

| Flexibility | Flexible (e.g., PEG) vs. Rigid (e.g., heterocyclic rings) | Impacts the entropic cost of binding. Rigid linkers can improve potency and metabolic stability by pre-organizing the molecule. researchgate.net | Represents a highly flexible option, allowing broad conformational sampling. acs.org |

| Hydrophilicity | Hydrophilic (e.g., PEG) vs. Hydrophobic (e.g., alkyl chains) | Enhances solubility, reduces aggregation, and can improve pharmacokinetic profiles. aacrjournals.org | Contributes favorable hydrophilic properties to the conjugate. oup.com |

| Attachment Point | Varying the connection point on the payload or ligand. | Affects binding affinity and the vector of the linker, which can alter biological outcomes. researchgate.net | The acid and hydroxyl groups provide defined, directional attachment points for systematic studies. |

Q & A

Q. How can the molecular weight and purity of Hydroxy-PEG2-acid sodium salt be experimentally determined?

this compound’s molecular weight can be confirmed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or gel permeation chromatography (GPC) . Purity is typically assessed via reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 220–280 nm. For precise quantification, nuclear magnetic resonance (NMR) spectroscopy (e.g., H or C) is recommended to verify structural integrity and identify impurities .

Q. What are the optimal solubility conditions for this compound in aqueous and organic solvents?

The compound exhibits high solubility in water due to its PEG backbone and sodium carboxylate group. For organic phase reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred. Pre-dissolving the compound in a minimal volume of water (e.g., 1–2 mL) before mixing with organic solvents can prevent aggregation. Solubility should be confirmed via dynamic light scattering (DLS) to detect micelle formation .

Q. How does pH influence the reactivity of this compound in conjugation reactions?

The sodium carboxylate group () is deprotonated at neutral to basic pH (7.0–9.0), limiting its reactivity. To activate it for coupling (e.g., with amines), use carbodiimide crosslinkers like EDC/NHS at pH 4.5–6.0, which protonate the carboxylate to , enabling efficient amide bond formation. Post-reaction, adjust the pH to 7.4 for stability .

Q. What storage conditions ensure long-term stability of this compound?

Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis and oxidation. Avoid repeated freeze-thaw cycles of solutions; aliquot into single-use volumes. For short-term use (≤1 week), store solutions at 4°C with 0.02% sodium azide to inhibit microbial growth .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when conjugating this compound to peptides or proteins?

- Molar Ratio Optimization : Use a 3:1 to 5:1 molar excess of PEG derivative to target molecule to account for steric hindrance.

- Reaction Monitoring : Employ HPLC-MS or SDS-PAGE with Coomassie staining to track conjugation efficiency.

- Purification : Remove unreacted PEG via size-exclusion chromatography or ultrafiltration (e.g., 3 kDa MWCO filters).

- Validation : Confirm conjugation via FT-IR spectroscopy (peak at 1700–1750 cm for ester/amide bonds) .

Q. What analytical methods resolve discrepancies in reported bioactivity of PEGylated compounds?

- Batch Consistency : Quantify PEG content via H NMR (integration of PEG ethylene oxide protons at δ 3.5–3.7 ppm) and adjust for salt/water content using thermogravimetric analysis (TGA) .

- Bioactivity Variability : Perform cell-based assays with standardized protocols (e.g., fixed serum concentrations to avoid PEG-protein interactions). Compare results with unmodified controls to isolate PEG-specific effects .

Q. How can researchers address challenges in characterizing PEGylated products with low molecular weight (e.g., PEG2)?

- Mass Spectrometry : Use high-resolution ESI-MS with negative ion mode to enhance detection of sodium adducts ().

- Chromatography : Optimize UHPLC conditions with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase to improve peak resolution.

- Quantitative NMR : Use an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) for absolute quantification of PEG and carboxylate groups .

Q. What strategies mitigate hydrolysis of this compound during long-term experiments?

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of Tris-based buffers, which may catalyze hydrolysis.

- Temperature Control : Conduct reactions at 4°C if prolonged incubation (>24 hours) is required.

- Stabilizers : Add sucrose (5% w/v) or trehalose to reduce water activity and stabilize the sodium carboxylate group .

Methodological Guidelines for Reporting

- Experimental Design : Clearly state PEGylation ratios, solvent systems, and purification methods to ensure reproducibility .

- Data Contradictions : Discuss batch-specific variations (e.g., salt content, solubility) and their potential impact on results .

- Ethical Compliance : Specify that the compound is for research use only, not diagnostics or therapeutics, per safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.